molecular formula C11H11NO4S B1437030 (4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1265908-15-3

(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B1437030
M. Wt: 253.28 g/mol
InChI Key: XFGXAJCIOOXIGL-PVSHWOEXSA-N
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Description

“(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H11NO4S. Its average mass is 253.274 Da and its monoisotopic mass is 253.040878 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid” include a molecular weight of 222.19 g/mol, a monoisotopic mass of 222.05282342 g/mol, and a complexity of 288 .

Scientific Research Applications

Thiazolidinone Synthesis and Biological Potential

Synthetic Pathways : Thiazolidinones, including compounds similar to (4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid, have been synthesized through various methods, demonstrating the compound's utility as a precursor in the creation of biologically active molecules. For instance, Masteloto et al. (2015) described a one-pot synthesis method for creating 2-aryl-3-(benzo[d][1,3]dioxol-5-yl)thiazolidin-4-ones, highlighting the combination of thiazolidinone and 1,3-benzodioxole moieties, which are considered significant for biological activity (Masteloto et al., 2015).

Antimicrobial and Analgesic Activities : The thiazolidinone derivatives have been extensively studied for their antimicrobial and analgesic properties. For example, Bhovi et al. (2010) synthesized thiazolidinone derivatives and screened them for antimicrobial and analgesic activities, showing that these compounds could serve as potential biological agents (Bhovi et al., 2010).

Anticancer Screening : The search for anticancer agents has also incorporated thiazolidinone derivatives. Shehab and Mouneir (2015) discussed the design, synthesis, and screening of thiazolidin-4-one derivatives for antimicrobial activity and potential anticancer applications, indicating the broad scope of research into the compound's applications (Shehab & Mouneir, 2015).

Green Chemistry Approaches

Eco-Friendly Synthesis : Majid Shaikh et al. (2022) explored the synthesis of 4-thiazolidinone-5-carboxylic acid using a green chemistry approach, emphasizing environmentally friendly and cost-effective methods. This research underscores the importance of sustainable practices in the synthesis of complex molecules (Shaikh et al., 2022).

Structural and Mechanistic Insights

Crystal Structure Analysis : Studies on the crystal structures of thiazolidinone derivatives provide critical insights into their potential interactions and mechanisms of action. Facchinetti et al. (2016) reported on the crystal structures of isomeric thiazolidin-4-one compounds, revealing different roles for oxygen atoms in these structures, which could influence their biological activity (Facchinetti et al., 2016).

properties

IUPAC Name

(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4S/c13-11(14)7-4-17-10(12-7)6-1-2-8-9(3-6)16-5-15-8/h1-3,7,10,12H,4-5H2,(H,13,14)/t7-,10?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGXAJCIOOXIGL-PVSHWOEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(S1)C2=CC3=C(C=C2)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
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(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
(4S)-2-(1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid

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